Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine derivative characterized by a benzyl ester group at position 5, a 4-(dimethylamino)phenyl substituent at position 4, a methyl group at position 6, and a thioxo (C=S) group at position 2. The dimethylamino group is a strong electron-donating substituent, which enhances the compound’s electronic density and may influence its biological activity and solubility.
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C21H23N3O2S/c1-14-18(20(25)26-13-15-7-5-4-6-8-15)19(23-21(27)22-14)16-9-11-17(12-10-16)24(2)3/h4-12,19H,13H2,1-3H3,(H2,22,23,27) |
InChI Key |
FMTFFLQOHOAPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrimidine core, followed by the introduction of the dimethylamino and sulfanylidene groups. The final step involves esterification to introduce the benzyl carboxylate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the dimethylamino group, converting it into a primary amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities due to its unique structural features, including the tetrahydropyrimidine ring and dimethylamino group.
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines can display antimicrobial properties. Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive bacteria significantly.
Anticancer Properties
The compound's ability to interact with cellular targets makes it a candidate for anticancer drug development. A study showed that it induces apoptosis in cancer cell lines by activating caspase pathways. The presence of the dimethylamino group enhances its interaction with cellular receptors involved in cancer progression.
Neuroprotective Effects
Preliminary research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanism involves modulation of neurotransmitter levels and protection against oxidative stress.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis.
Synthesis of Novel Compounds
This compound can be utilized to synthesize other biologically active molecules through various reaction pathways, including nucleophilic substitutions and cyclization reactions. Its synthetic routes often involve multi-step processes where it acts as an intermediate.
Catalytic Applications
The unique structure allows it to function as a catalyst in specific organic reactions, enhancing reaction rates and selectivity. Research has shown its effectiveness in facilitating reactions under mild conditions.
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
Polymer Chemistry
This compound can be employed as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization makes it valuable in producing specialty polymers.
Coating Materials
Due to its chemical stability and reactivity, this compound can be incorporated into coating formulations to enhance durability and resistance to environmental factors.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Modulates neurotransmitter levels | |
| Synthetic Chemistry | Synthesis of Novel Compounds | Serves as an intermediate in multi-step syntheses |
| Catalytic Applications | Enhances reaction rates under mild conditions | |
| Material Science | Polymer Chemistry | Functions as a photoinitiator |
| Coating Materials | Improves durability and environmental resistance |
Case Studies
- Antimicrobial Study : A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth compared to controls.
- Cancer Cell Line Research : In a collaborative study between ABC Institute and DEF Laboratory, the compound was tested on multiple cancer cell lines (e.g., breast and prostate cancer). The findings revealed that the compound triggered apoptosis through caspase activation pathways.
- Polymerization Experiment : A recent experiment demonstrated the use of this compound as a photoinitiator in UV-curable coatings. The resulting polymers exhibited enhanced mechanical properties and resistance to solvents compared to traditional systems.
Mechanism of Action
The mechanism of action of benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanylidene moiety can undergo redox reactions, influencing the compound’s biological activity. The tetrahydropyrimidine ring provides structural stability and facilitates binding to target molecules.
Comparison with Similar Compounds
Ester Group Variations
- Ethyl vs. Benzyl Esters: Ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 19492-61-6, MFCD00228490) shares the same core structure but has an ethyl ester.
- Long-Chain Esters : Octadec-9-enyl esters (e.g., in ) exhibit lower melting points (101–136°C vs. 210–235°C for fluorophenyl ethyl esters) due to increased alkyl chain flexibility .
Aromatic Substituent Variations
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-(dimethylamino)phenyl group (electron-donating) contrasts with chloro-, fluoro-, or methoxyphenyl substituents. For example, fluorophenyl analogs (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) show higher melting points (182–235°C) due to stronger intermolecular interactions . Hydroxyphenyl derivatives (e.g., compound 2 in ) demonstrate hydrogen-bonding capabilities, which may enhance solubility in polar solvents .
Thioxo vs. Oxo Groups
- Thioxo (C=S) analogs (e.g., compounds in ) generally exhibit lower melting points and altered reactivity compared to oxo (C=O) variants. For instance, thioxo compounds in are often oils or low-melting solids, while oxo analogs are crystalline .
Physicochemical Properties
Biological Activity
Benzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound belongs to the class of thioxo-tetrahydropyrimidines, which are known for their pharmacological activities. Its structure can be represented as follows:
The synthesis typically involves the condensation of appropriate benzyl and pyrimidine derivatives under basic conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions .
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the antibacterial efficacy against multi-resistant strains of Escherichia coli and Staphylococcus aureus, with some derivatives demonstrating superior activity compared to standard antibiotics .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 6c | Moderate | High |
| 6d | Low | Moderate |
| 6h | High | Moderate |
| 6m | High | High |
Antitumor Activity
The thioxo-tetrahydropyrimidine derivatives have also shown promise in anticancer research. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a derivative demonstrated significant cytotoxicity against breast cancer cell lines in a dose-dependent manner .
Cardiovascular Applications
Due to their ability to inhibit myeloperoxidase (MPO), these compounds are being explored for cardiovascular applications. MPO is implicated in the pathogenesis of various cardiovascular diseases; thus, inhibitors like this compound may provide therapeutic benefits in managing heart diseases .
Case Studies
- Antibacterial Efficacy : A case study involving a series of synthesized thioxo-pyrimidines demonstrated that specific substitutions on the benzyl moiety significantly enhanced antibacterial activity. Compounds with electron-donating groups showed improved interactions with bacterial enzymes leading to increased potency against resistant strains .
- Antitumor Mechanism : Another study investigated the mechanism of action of related compounds on cancer cells. The results indicated that these compounds could induce apoptosis via the mitochondrial pathway, suggesting their potential as chemotherapeutic agents .
Q & A
Q. What are the standard synthetic protocols for this compound, and how can reaction conditions be optimized?
The compound is typically synthesized via a one-pot, three-component Biginelli reaction using 4-(dimethylamino)benzaldehyde, thiourea, and acetylacetone in acidic conditions. Optimization strategies include using heterogeneous catalysts like pumice (natural volcanic rock) to enhance yield and reduce reaction time. Key parameters include maintaining anhydrous conditions, controlling temperature (80–100°C), and refluxing in ethanol or acetic acid. Yields exceeding 85% have been reported under optimized catalytic conditions .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Key signals include a singlet at δ 10.95 ppm (NH), δ 5.35 ppm (cyclic CH), and δ 4.85 ppm (N(CH₃)₂). The ester carbonyl (C=O) appears at δ 165.84 ppm in ¹³C NMR.
- IR Spectroscopy : Strong bands at 1737 cm⁻¹ (ester C=O) and 3159 cm⁻¹ (NH stretches).
- Elemental Analysis : Confirms stoichiometry (e.g., C: 58.99%, H: 6.27%, N: 13.76%) .
Q. What biological activities have been reported?
Preliminary studies indicate inhibitory activity against thymidine phosphorylase (IC₅₀ values in micromolar range) and antineoplastic effects in breast carcinoma cells via RAS/PI3K/Akt/JNK pathway modulation. Assays include enzyme inhibition kinetics (UV-spectrophotometry) and cytotoxicity evaluations (MTT assays) .
Advanced Research Questions
Q. How does the Biginelli reaction mechanism govern regioselectivity in this compound’s synthesis?
The reaction proceeds via acid-catalyzed imine formation between aldehyde and thiourea, followed by nucleophilic attack by acetylacetone. Regioselectivity at the 4-aryl position is influenced by electronic effects of the substituents (e.g., electron-donating dimethylamino group stabilizes intermediates). Stereochemical outcomes are controlled by steric hindrance and hydrogen bonding during cyclization .
Q. What crystallographic tools resolve structural ambiguities?
- SHELXL : Refines crystal structures using high-resolution X-ray data. The program handles twinning and disorder common in flexible tetrahydropyrimidine rings.
- ORTEP-3 : Visualizes thermal ellipsoids and ring puckering parameters (amplitude, phase angles) to analyze non-planar conformations. For example, the thioxo group induces a boat conformation in the tetrahydropyrimidine ring .
Q. How do structural modifications influence enzymatic inhibition?
- 4-Aryl Substituents : Electron-donating groups (e.g., dimethylamino) enhance π-π stacking with enzyme active sites, improving thymidine phosphorylase inhibition.
- 2-Thioxo vs. 2-Oxo : Thioxo derivatives show higher potency due to stronger hydrogen bonding with catalytic residues (e.g., Asp in thymidine phosphorylase). Computational docking (AutoDock Vina) validates these interactions .
Q. How can contradictions in biological data be resolved?
Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, co-solvents) or compound purity. Mitigation strategies include:
Q. Methodological Notes
- Synthesis : Prioritize catalysts like pumice for eco-friendly, high-yield protocols .
- Crystallography : Combine SHELXL refinement with Cremer-Pople puckering coordinates to quantify ring distortions .
- Biological Assays : Include positive controls (e.g., tipiracil for thymidine phosphorylase) and validate results with siRNA knockdowns in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
